molecular formula C22H19N3O3 B11110992 4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11110992
M. Wt: 373.4 g/mol
InChI Key: CYNOINIFCIZBFS-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a fused pyrazolo-pyridinone core with a 1,2,4,5-tetrahydro saturation pattern. Its structure includes a phenyl group at position 3 and a 3-methoxy-4-prop-2-ynoxyphenyl substituent at position 4. The compound’s molecular formula is C₂₂H₂₂N₃O₃, reflecting the complexity introduced by the methoxy-propargyloxy aromatic substituent.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H19N3O3/c1-3-11-28-17-10-9-15(12-18(17)27-2)16-13-19(26)23-22-20(16)21(24-25-22)14-7-5-4-6-8-14/h1,4-10,12,16H,11,13H2,2H3,(H2,23,24,25,26)

InChI Key

CYNOINIFCIZBFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4)OCC#C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Carbonyl Derivatives

A widely adopted method involves the cyclocondensation of 3-amino-1-phenylpyrazolin-5-one with carbonyl-containing intermediates. For example, reaction with 2-pyrone derivatives under reflux conditions in butanol yields pyrazolo[3,4-b]pyridin-3-ones. This pathway proceeds via a keto-enol tautomerization mechanism, where the aminopyrazole attacks the electrophilic carbonyl carbon, followed by cyclization and dehydration. Adjusting the electronic properties of the carbonyl component (e.g., using ethyl isodehydracetate) influences reaction efficiency, with yields ranging from 11% to 49% depending on the solvent and temperature.

Multicomponent Assembling

Green synthesis protocols utilizing MCRs have gained prominence. A one-pot strategy employing 5-methylpyrazol-3-amine , aldehydes, and Meldrum’s acid in aqueous sodium dodecyl sulfate (SDS) surfactant media achieves yields exceeding 80%. The surfactant micelles facilitate reactant proximity, enhancing reaction rates and regioselectivity. This method avoids toxic organic solvents, aligning with sustainable chemistry principles.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice , catalyst loading , and temperature .

ParameterOptimal ConditionYield ImpactSource
SolventButanol (reflux)49%
SurfactantSDS (0.1 M in H₂O)82%
CatalystPd(PPh₃)₄ (5 mol%)73%
Temperature80°C (Sonogashira)70%

Mechanistic Insights and Side Reactions

Competing Tautomerization Pathways

During cyclocondensation, tautomerization of intermediates may lead to regioisomeric byproducts. For example, attack at the C-4 position of 2-pyrone generates pyrazolo[1,5-a]pyrimidin-2(1H)-one derivatives instead of the desired pyridinone. Employing bulky substituents on the pyrone ring mitigates this issue by sterically hindering alternative attack sites.

Propargyl Group Stability

The prop-2-ynoxy group is prone to polymerization under acidic or high-temperature conditions. Stabilizing strategies include using radical inhibitors (e.g., BHT) and maintaining reactions under inert atmospheres.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
CyclocondensationHigh regioselectivityLengthy purification11–49%
MCR with SDSEco-friendly, one-potLimited substrate scope80–82%
Sonogashira CouplingDirect functionalizationRequires Pd catalysts70–73%

Challenges and Mitigation Strategies

Low Solubility of Intermediates

The tetrahydropyrazolo core exhibits poor solubility in polar aprotic solvents. Utilizing mixed solvent systems (e.g., DMSO/THF) enhances dissolution and reaction homogeneity.

Byproduct Formation During Coupling

Unwanted Glaser coupling of propargyl groups is suppressed by optimizing Cu(I) catalyst loading and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that structurally related compounds can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound AK5625.0 ± 1.8
Compound BMV4-113.5 ± 1.2
Compound CMCF-76.5 ± 1.3

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions starting from easily accessible precursors. The synthetic pathway may include:

  • Electrophilic Cyclization : Involves the formation of the pyrazolo ring.
  • Cross-Coupling Reactions : Utilizes Suzuki or similar methodologies to introduce various substituents on the aromatic rings.

Applications in Medicinal Chemistry

The compound's structure suggests potential applications in:

  • Anticancer Agents : Due to its antiproliferative properties.
  • Neurological Disorders : Pyrazolo derivatives have been investigated for their positive allosteric modulation of metabotropic glutamate receptors, which are implicated in various neurological conditions .
  • Antimicrobial Agents : The presence of functional groups allows for modifications that could enhance antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.

Case Study 1: Antiproliferative Activity

A study evaluated a library of pyrazolo compounds for their activity against K562 and MCF-7 cell lines. The results indicated that certain substitutions significantly improved the GI50 values compared to standard treatments.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action where specific pyrazolo compounds were shown to disrupt microtubule dynamics leading to cell cycle arrest in mitosis.

Mechanism of Action

The mechanism of action of 4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compound: 3-Methyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one (QZ8)

  • Molecular Formula : C₁₃H₁₁N₃O
  • Substituents :
    • Position 3: Methyl (-CH₃)
    • Position 4: Phenyl (-C₆H₅)
  • Ring Saturation : 2,7-Dihydro (partial saturation)
  • Key Features : Simpler substituents and reduced ring saturation compared to the target compound.
Parameter Target Compound QZ8
Core Structure 1,2,4,5-Tetrahydropyrazolo[3,4-b]pyridin-6-one 2,7-Dihydropyrazolo[3,4-b]pyridin-6-one
Position 3 Substituent Phenyl (-C₆H₅) Methyl (-CH₃)
Position 4 Substituent 3-Methoxy-4-prop-2-ynoxyphenyl (-C₁₀H₁₁O₂) Phenyl (-C₆H₅)
Molecular Formula C₂₂H₂₂N₃O₃ C₁₃H₁₁N₃O
Synthetic Complexity High (due to propargyloxy and methoxy groups) Moderate

Physicochemical and Spectroscopic Properties

  • NMR Signatures :
    • Target Compound : Expected downfield shifts for the propargyl protons (δ ~2.5 ppm, triplet) and methoxy group (δ ~3.8 ppm, singlet). Aromatic protons from phenyl groups would appear at δ ~6.5–7.5 ppm.
    • QZ8 : Methyl protons resonate at δ ~2.3 ppm (singlet), with aromatic protons at δ ~7.0–7.5 ppm .
  • Mass Spectrometry : Both compounds would exhibit molecular ion peaks corresponding to their formulas (e.g., m/z 376.17 for the target compound vs. 225.09 for QZ8).

Stability and Reactivity

  • The propargyloxy group introduces alkyne reactivity, enabling further functionalization (e.g., Huisgen cycloaddition), whereas QZ8’s methyl and phenyl groups are less reactive .

Research Implications

The propargyloxy substituent may confer unique binding interactions with biological targets, warranting further exploration.

Biological Activity

The compound 4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2C_{19}H_{20}N_2O_2, and it features a complex structure that includes a tetrahydropyrazolo core. The compound's structure can be represented as follows:

\text{SMILES }COC1=C(C=C(C=C1)CN)OCC#C

This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures possess significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds with similar functional groups have shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage in cells.
  • Modulation of Signaling Pathways : It may interfere with pro-inflammatory signaling pathways, thereby reducing inflammation.
  • Neurotransmitter Regulation : Potential effects on neurotransmitter systems could explain its neuroprotective properties.

Antioxidant Activity

A study conducted on structurally similar compounds demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the presence of the methoxy and propynyl groups enhances the electron-donating ability of the molecule, thereby increasing its antioxidant capacity.

Anti-inflammatory Effects

Research involving animal models of inflammation showed that compounds with similar structures reduced edema and inflammatory cytokine levels significantly. These findings suggest that the tetrahydropyrazolo framework may be crucial for anti-inflammatory activity.

Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress indicated that the compound could protect cells from apoptosis induced by high levels of ROS. This suggests a potential application in treating conditions like Alzheimer's disease or Parkinson's disease.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-Methoxy-4-prop-2-ynoxyphenyl derivativeAntioxidant
Tetrahydropyrazolo derivativesAnti-inflammatory
Similar pyrazole compoundsNeuroprotective
MechanismDescription
ROS ScavengingReduces oxidative stress by neutralizing free radicals
Inflammatory Pathway ModulationDecreases levels of pro-inflammatory cytokines
Neurotransmitter InteractionPotentially enhances neurotransmitter signaling

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